molecular formula C22H21ClN4O3S B455144 (E)-ethyl 5-(4-chlorophenyl)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 512811-59-5

(E)-ethyl 5-(4-chlorophenyl)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B455144
CAS No.: 512811-59-5
M. Wt: 456.9g/mol
InChI Key: WXQBTKZTSCCPND-LICLKQGHSA-N
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Description

(E)-ethyl 5-(4-chlorophenyl)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H21ClN4O3S and its molecular weight is 456.9g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Potential

A series of compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, including structures similar to the queried compound, have been investigated for their antimicrobial and anticancer activities. Certain derivatives exhibited higher anticancer activity than the reference drug doxorubicin, and most compounds demonstrated good to excellent antimicrobial properties. This highlights the potential of these compounds in developing new therapeutic agents targeting various cancers and microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antibacterial Evaluation

Another study focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, derived from a precursor related to the queried compound, demonstrated significant antibacterial activity. This research suggests the potential use of these compounds as antibacterial agents, contributing to the fight against bacterial infections (Azab, Youssef, & El‐Bordany, 2013).

Biological Activity Against Microorganisms

The preparation and reactions of certain thiazolopyrimidine derivatives, structurally related to the compound , showed notable biocidal properties against both Gram-positive and Gram-negative bacteria as well as against yeast-like and filamentous fungi. These findings indicate the potential application of such compounds in developing new antimicrobial agents (Youssef et al., 2011).

Structural Analysis for Medicinal Chemistry

A detailed structural analysis of the title compound, ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, was conducted to understand its conformational features. This type of structural elucidation is crucial for medicinal chemistry, providing insights into the design and optimization of new drugs with enhanced efficacy and selectivity (Hou, Zhou, He, & Li, 2009).

Properties

IUPAC Name

ethyl (2E)-5-(4-chlorophenyl)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3S/c1-5-30-21(29)18-13(3)24-22-27(19(18)14-6-8-16(23)9-7-14)20(28)17(31-22)10-15-11-26(4)25-12(15)2/h6-11,19H,5H2,1-4H3/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQBTKZTSCCPND-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CN(N=C4C)C)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C\C4=CN(N=C4C)C)/S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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